![molecular formula C19H22FN3O B6074716 N-[1-(2-fluorobenzyl)-3-piperidinyl]-6-methylnicotinamide](/img/structure/B6074716.png)
N-[1-(2-fluorobenzyl)-3-piperidinyl]-6-methylnicotinamide
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Overview
Description
N-[1-(2-fluorobenzyl)-3-piperidinyl]-6-methylnicotinamide, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential use as a pain reliever. It was first synthesized in the late 1990s by scientists at Abbott Laboratories, and since then, it has been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential therapeutic applications.
Mechanism of Action
N-[1-(2-fluorobenzyl)-3-piperidinyl]-6-methylnicotinamide exerts its analgesic effects by activating the alpha4beta2 nicotinic acetylcholine receptor. This receptor is located on the surface of neurons in the central and peripheral nervous systems and is involved in the transmission of pain signals. When N-[1-(2-fluorobenzyl)-3-piperidinyl]-6-methylnicotinamide binds to the receptor, it causes a conformational change that leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. These neurotransmitters then activate downstream signaling pathways that ultimately result in the inhibition of pain transmission.
Biochemical and Physiological Effects:
N-[1-(2-fluorobenzyl)-3-piperidinyl]-6-methylnicotinamide has been shown to have several biochemical and physiological effects. In addition to its analgesic effects, it has been shown to have anti-inflammatory effects, and it has been shown to improve cognitive function in animal models. It has also been shown to have anxiolytic effects, and it has been studied for its potential use as a treatment for anxiety disorders.
Advantages and Limitations for Lab Experiments
N-[1-(2-fluorobenzyl)-3-piperidinyl]-6-methylnicotinamide has several advantages for use in lab experiments. It is a highly potent and selective agonist of the alpha4beta2 nicotinic acetylcholine receptor, which makes it a valuable tool for studying the role of this receptor in pain transmission and other physiological processes. However, N-[1-(2-fluorobenzyl)-3-piperidinyl]-6-methylnicotinamide has some limitations as well. It is a synthetic compound, and its effects may not fully replicate those of endogenous neurotransmitters. Additionally, its potency and selectivity may make it difficult to study the effects of other receptors that may be involved in pain transmission.
Future Directions
There are several future directions for research on N-[1-(2-fluorobenzyl)-3-piperidinyl]-6-methylnicotinamide. One area of research is the development of more potent and selective agonists of the alpha4beta2 nicotinic acetylcholine receptor. Another area of research is the exploration of the potential therapeutic applications of N-[1-(2-fluorobenzyl)-3-piperidinyl]-6-methylnicotinamide, including its use as a treatment for various types of pain and anxiety disorders. Finally, there is a need for further studies to understand the long-term effects of N-[1-(2-fluorobenzyl)-3-piperidinyl]-6-methylnicotinamide and its potential for abuse and addiction.
Synthesis Methods
The synthesis of N-[1-(2-fluorobenzyl)-3-piperidinyl]-6-methylnicotinamide involves a multi-step process that begins with the reaction of 2-fluorobenzylamine with 6-methylnicotinic acid. This reaction produces an intermediate compound, which is then reacted with piperidine to form the final product. The synthesis method has been optimized over the years, and several modifications have been made to improve the yield and purity of the compound.
Scientific Research Applications
N-[1-(2-fluorobenzyl)-3-piperidinyl]-6-methylnicotinamide has been extensively studied for its potential use as a pain reliever. It is a potent agonist of the alpha4beta2 nicotinic acetylcholine receptor, which is involved in the transmission of pain signals in the nervous system. Studies have shown that N-[1-(2-fluorobenzyl)-3-piperidinyl]-6-methylnicotinamide is effective in relieving both acute and chronic pain in animal models, and it has shown promise as a potential treatment for various types of pain, including neuropathic pain, inflammatory pain, and cancer pain.
properties
IUPAC Name |
N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-6-methylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O/c1-14-8-9-15(11-21-14)19(24)22-17-6-4-10-23(13-17)12-16-5-2-3-7-18(16)20/h2-3,5,7-9,11,17H,4,6,10,12-13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUFWTHXERZRAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC2CCCN(C2)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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